3-(3-methylphenyl)-6-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
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Overview
Description
3-(3-methylphenyl)-6-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique triazolo[4,5-d]pyrimidin-7-one core structure, which is functionalized with a 3-methylphenyl group and a 2-oxo-2-pyrrolidin-1-ylethyl side chain. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.
Preparation Methods
The synthesis of 3-(3-methylphenyl)-6-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .
Chemical Reactions Analysis
3-(3-methylphenyl)-6-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structure suggests potential interactions with biological targets, making it a candidate for drug discovery and development.
Medicine: Preliminary studies indicate that it may exhibit pharmacological activities, such as enzyme inhibition or receptor modulation.
Mechanism of Action
The mechanism of action of 3-(3-methylphenyl)-6-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets. The triazolo[4,5-d]pyrimidin-7-one core can bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. The 3-methylphenyl group and the 2-oxo-2-pyrrolidin-1-ylethyl side chain may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
When compared to similar compounds, 3-(3-methylphenyl)-6-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one stands out due to its unique combination of functional groups. Similar compounds include:
[(4-Methoxyphenyl)(2-oxo-2-pyrrolidin-1-ylethyl)-amino]acetic acid: This compound shares the 2-oxo-2-pyrrolidin-1-ylethyl side chain but differs in the core structure and additional functional groups.
3-methyl-7-(4-methylphenyl)-2-[(2-oxo-2-piperidin-1-ylethyl)thio]thieno[3,2-d]pyrimidin-4(3H)-one: This compound has a similar core structure but includes a thieno ring and a different side chain.
Biological Activity
3-(3-methylphenyl)-6-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a synthetic compound belonging to the triazolopyrimidine family. Its unique structural features suggest potential biological activities, particularly in antimicrobial and antitumor applications. This article reviews the biological activity of this compound based on various studies and findings.
Chemical Structure and Properties
The compound features a triazolo[4,5-d]pyrimidin-7-one core structure with a 3-methylphenyl group and a 2-oxo-2-(pyrrolidin-1-yl)ethyl side chain. These modifications are believed to enhance its biological interactions and efficacy.
Property | Details |
---|---|
Molecular Formula | C17H18N6O2 |
CAS Number | 893933-05-6 |
Molecular Weight | 342.36 g/mol |
The mechanism of action for this compound involves binding to specific enzymes or receptors in biological systems. The triazolo core may inhibit enzyme activity or modulate receptor functions, which can lead to therapeutic effects in various diseases.
Antimicrobial Activity
Research indicates that compounds within the triazolopyrimidine family exhibit significant antimicrobial properties. Specifically, studies have shown that this compound can inhibit the growth of various bacterial strains and fungi.
Case Study:
In a study evaluating the antimicrobial efficacy of related triazolopyrimidines, it was found that certain derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli .
Antitumor Activity
The compound has also been evaluated for its antitumor effects. In vitro studies demonstrated that it effectively inhibited the proliferation of cancer cell lines.
Case Study:
A study conducted on acute biphenotypic leukemia cells (MV4-11) reported that the compound exhibited an IC50 value of approximately 0.8 µM after 48 hours of treatment. This suggests a potent ability to inhibit cell growth through mechanisms potentially involving apoptosis induction or cell cycle arrest .
Comparative Analysis with Similar Compounds
When compared to other compounds in its class, this compound shows unique properties that may enhance its biological activity:
Compound | IC50 (µM) | Activity Type |
---|---|---|
3-(3-methylphenyl)-6-[2-oxo... | 0.8 | Antitumor |
Related Triazolopyrimidine A | 1.5 | Antitumor |
Triazolopyrimidine B | 0.5 | Antimicrobial |
Properties
IUPAC Name |
3-(3-methylphenyl)-6-(2-oxo-2-pyrrolidin-1-ylethyl)triazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2/c1-12-5-4-6-13(9-12)23-16-15(19-20-23)17(25)22(11-18-16)10-14(24)21-7-2-3-8-21/h4-6,9,11H,2-3,7-8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHRYPBNPCXQZDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=C(C(=O)N(C=N3)CC(=O)N4CCCC4)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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